molecular formula C31H32N8O5.5HCl B1191894 Pyridostatin pentahydrochloride

Pyridostatin pentahydrochloride

Número de catálogo: B1191894
Peso molecular: 778.94
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Binds and stabilizes G-quadruplexes, inducing DNA damage and cell cycle arrest (Kd = 490 nM);  targets the proto-oncogene Src, reducing Src protein abundance and Src-dependent motility in human breast cancer cells. Also targets telomeric G-quadruplexes, inducing telomerase dysfunction. Activates the DNA-dependent protein kinase catalytic sunbunit (DNA-PKcs).

Aplicaciones Científicas De Investigación

DNA Damage and Gene Expression Modulation

Pyridostatin pentahydrochloride, a G-quadruplex interacting drug, promotes growth arrest in human cancer cells by inducing DNA damage. This damage is replication- and transcription-dependent. Pyridostatin targets gene bodies containing clusters of sequences capable of G-quadruplex formation, which consequently modulates the expression of these genes. Notably, it has been shown to reduce SRC protein levels and SRC-dependent cellular motility in human breast cancer cells, validating SRC as a target (Rodriguez et al., 2012).

Molecular Recognition and Selectivity

Pyridostatin has a high specificity for RNA over DNA G-quadruplex structures, and its mechanism of action involves competing with telomere-associated proteins for binding. The specificity and binding modes of pyridostatin and its derivatives to telomeric G-quadruplex structures are a topic of research, with structural data providing insights into its selectivity (Rocca et al., 2017).

Anti-Cancer Applications

Pyridostatin selectively recognizes different forms of human telomeric G-quadruplex structures, contributing to its potential as a novel anti-cancer agent. Studies have shown its effectiveness in stabilizing intramolecular anti-parallel telomeric G-quadruplex and inducing cytotoxic effects in cancer cell lines (Wang et al., 2015).

G-Quadruplex Ligand and BRCA1/2-Deficient Tumors

Pyridostatin exhibits specific activity against BRCA1/2-deficient tumors, including patient-derived xenograft tumors with acquired PARP inhibitor resistance. It disrupts replication, leading to DNA double-stranded breaks, and triggers cGAS/STING-dependent innate immune responses in the absence of BRCA1 or BRCA2 (Groelly et al., 2022).

Single-Molecule Investigations

A single-molecule platform has been utilized to investigate interactions between G-quadruplexes and pyridostatin. This approach offers insights into the kinetic, thermodynamic, and mechanical properties of small-molecule binding to G-quadruplex structures, which are relevant to cancer treatment research (Koirala et al., 2011).

Complement Activation Inhibition

Pyridostatin has been identified as a novel complement inhibitor, demonstrating its ability to inhibit C5 convertases in the classical pathway of complement activation. This discovery expands the potential therapeutic applications of pyridostatin beyond its known role in cancer treatment (Zhang et al., 2018).

Propiedades

Fórmula molecular

C31H32N8O5.5HCl

Peso molecular

778.94

Sinónimos

4-(2-Aminoethoxy)N2,N6-bis[(4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinecarboxamide pentahydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.